molecular formula C15H17ClN4O B5379165 [2-Chloro-4-(1,2,4-triazol-4-yl)phenyl]-(3-methylpiperidin-1-yl)methanone

[2-Chloro-4-(1,2,4-triazol-4-yl)phenyl]-(3-methylpiperidin-1-yl)methanone

Cat. No.: B5379165
M. Wt: 304.77 g/mol
InChI Key: JWYNQNHJYRPKOT-UHFFFAOYSA-N
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Description

[2-Chloro-4-(1,2,4-triazol-4-yl)phenyl]-(3-methylpiperidin-1-yl)methanone is a complex organic compound that features a triazole ring, a phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-4-(1,2,4-triazol-4-yl)phenyl]-(3-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-nitrophenylmethanone with 1,2,4-triazole under basic conditions to form the triazole derivative. This intermediate is then reacted with 3-methylpiperidine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-4-(1,2,4-triazol-4-yl)phenyl]-(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

[2-Chloro-4-(1,2,4-triazol-4-yl)phenyl]-(3-methylpiperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Chloro-4-(1,2,4-triazol-4-yl)phenyl]-(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Properties

IUPAC Name

[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-11-3-2-6-19(8-11)15(21)13-5-4-12(7-14(13)16)20-9-17-18-10-20/h4-5,7,9-11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYNQNHJYRPKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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